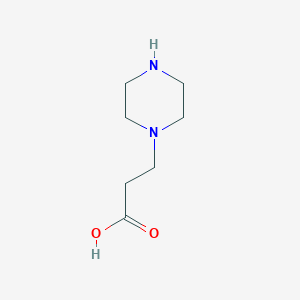

3-(Piperazin-1-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c10-7(11)1-4-9-5-2-8-3-6-9/h8H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEHHYMPNZWTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365352 | |

| Record name | 3-(piperazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27245-31-4 | |

| Record name | 3-(piperazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Piperazinyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Piperazin-1-yl)propanoic Acid

Introduction: The Versatility of a Core Moiety

3-(Piperazin-1-yl)propanoic acid is a bifunctional organic compound featuring a piperazine ring and a propanoic acid chain.[1][2] The piperazine moiety is a prevalent pharmacophore found in a multitude of clinically approved drugs, valued for its ability to form multiple hydrogen bonds and its favorable acid-base properties.[3] The presence of both a secondary amine within the piperazine ring and a terminal carboxylic acid group makes this molecule a highly versatile building block in medicinal chemistry and drug development.[4] It serves as a crucial intermediate for creating more complex pharmaceutical agents and is particularly noted for its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] This guide provides a detailed examination of a robust synthetic route to this compound and the analytical methods required for its comprehensive characterization.

Core Synthesis: A Strategic Aza-Michael Addition

The most direct and efficient method for synthesizing this compound is the aza-Michael addition, a type of conjugate addition reaction.[4] This reaction involves the nucleophilic attack of a nitrogen atom from the piperazine ring onto the electron-deficient β-carbon of an α,β-unsaturated carbonyl compound, in this case, acrylic acid.[4]

Causality Behind the Synthetic Strategy:

The primary challenge in this synthesis is achieving selective mono-N-alkylation of the piperazine. Piperazine has two secondary amine nitrogens, both of which are nucleophilic. A direct reaction with acrylic acid can lead to the formation of a di-substituted byproduct, where both nitrogens have reacted. To circumvent this, the reaction is typically performed using a large excess of piperazine. This statistical approach ensures that an acrylic acid molecule is more likely to encounter an unreacted piperazine molecule than a mono-substituted one, thus favoring the desired product.

dot

Caption: Synthetic and characterization workflow for this compound.

Experimental Protocol: A Self-Validating System

This protocol describes a reliable method for the synthesis and purification of this compound. The subsequent characterization steps serve to validate the identity and purity of the final product.

Materials and Reagents:

-

Piperazine (anhydrous)

-

Acrylic acid

-

Deionized water

-

Ethanol

-

Hydrochloric acid (for potential pH adjustment)

-

Sodium hydroxide (for potential pH adjustment)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Melting point apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a significant excess of piperazine (e.g., 5-10 molar equivalents) in deionized water. Begin stirring to ensure complete dissolution.

-

Reagent Addition: Slowly add acrylic acid (1 molar equivalent) to the stirring piperazine solution. The addition may be exothermic, and the rate should be controlled to maintain a moderate temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent (water) and the excess piperazine under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid residue.

-

Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. If any insoluble material remains, filter the hot solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

-

Isolation: Collect the white crystalline product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any residual impurities.

-

Drying: Dry the purified product under vacuum to yield this compound as a white crystalline solid.[1]

Comprehensive Characterization

To confirm the successful synthesis and purity of the target compound, a suite of analytical techniques is employed. The data obtained should be consistent with the known structure of this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers for the target compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 158.20 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| CAS Number | 27245-31-4 | [1][2] |

| Purity | ≥95-98% (typical) | [1][2] |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for unambiguous structure elucidation. The spectra are typically recorded in a solvent like DMSO-d₆ or D₂O.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms.

-

Piperazine Protons: Expect two multiplets or broad singlets in the region of δ 2.5-3.5 ppm, corresponding to the eight protons on the piperazine ring (-CH₂-). The protons on the carbon atoms adjacent to the propanoic acid nitrogen will be slightly downfield compared to those adjacent to the secondary amine.

-

Propanoic Acid Protons: Two triplets are expected for the ethyl chain (-CH₂-CH₂-COOH). The protons alpha to the carboxyl group will appear around δ 2.4-2.6 ppm, and the protons beta to the carboxyl group (and alpha to the nitrogen) will be further downfield, around δ 2.7-2.9 ppm.

-

NH and OH Protons: A broad singlet corresponding to the secondary amine proton (N-H) and the carboxylic acid proton (O-H) will be visible. Their chemical shift is variable and depends on concentration and solvent. In D₂O, these peaks will exchange and disappear.

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically δ 170-175 ppm, is characteristic of the carboxylic acid carbon (C=O).

-

Piperazine Carbons: Signals for the four piperazine ring carbons are expected in the range of δ 45-55 ppm.

-

Propanoic Acid Carbons: Two signals for the aliphatic carbons of the propanoic acid chain will appear around δ 30-55 ppm.

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| O-H Stretch | 3300-2500 (broad) | Carboxylic acid hydroxyl group |

| N-H Stretch | 3350-3250 (moderate) | Secondary amine in the piperazine ring |

| C-H Stretch | 3000-2850 | Aliphatic C-H bonds |

| C=O Stretch | 1725-1700 (strong) | Carboxylic acid carbonyl group |

| C-N Stretch | 1250-1020 | Amine C-N bonds |

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the expected observation would be the protonated molecular ion.

-

Expected [M+H]⁺: 159.1134

This comprehensive analytical approach provides a self-validating system, where the data from each technique corroborates the others to confirm the successful synthesis of high-purity this compound, ready for its application in further scientific research and drug development.

References

- An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate. (n.d.). Benchchem.

- Supplementary Information. (n.d.). Macmillan Group - Princeton University.

- This compound. (n.d.). CymitQuimica.

- Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 449-456.

- This compound Safety Data Sheet. (2022). Apollo Scientific.

- Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. (2013). The Royal Society of Chemistry.

- 3-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride. (n.d.). Santa Cruz Biotechnology.

- This compound (CAS 27245-31-4). (n.d.). ChemScene.

- 3-piperazin-1-yl-propionic acid (CAS 27245-31-4). (n.d.). Chemsrc.

- This compound. (n.d.). MedChemExpress.

- Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.

- Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810-829.

Sources

Physicochemical properties of 3-(Piperazin-1-yl)propanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperazin-1-yl)propanoic Acid

Abstract

This compound is a bifunctional organic compound featuring a piperazine heterocycle and a propanoic acid tail. This unique structure confers upon it zwitterionic characteristics, making its physicochemical properties highly dependent on pH. As a crucial building block in medicinal chemistry and a component in advanced therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras), a thorough understanding of its properties is paramount for researchers in drug discovery and development.[1][2][3] This guide provides a comprehensive analysis of its core physicochemical attributes, details authoritative experimental protocols for their determination, and offers insights into the causality behind these scientific choices.

Molecular Identity and Core Properties

This compound, identified by CAS Number 27245-31-4 , is a small molecule with significant utility in chemical synthesis.[1][4][5] Its structure combines a basic secondary amine within the piperazine ring and an acidic carboxylic acid group, which dictates its behavior in solution.

Summary of Physicochemical Data

The following table summarizes the known and computationally predicted properties of this compound. It is critical to note that key experimental values such as pKa and aqueous solubility are not widely published and must be determined empirically for accurate application in research and development.

| Property | Value | Source |

| IUPAC Name | 3-piperazin-1-ylpropanoic acid | [6] |

| Synonyms | 1-(2-Carboxyethyl)piperazine, 3-(1-piperazinyl)propanoic acid | [5] |

| CAS Number | 27245-31-4 | [1][3][4][5] |

| Molecular Formula | C₇H₁₄N₂O₂ | [1][3][4][5] |

| Molecular Weight | 158.20 g/mol | [1][3][4][5] |

| Physical Form | White crystalline solid | [5] |

| Purity | ≥95-98% (Typical commercial grades) | [4][5] |

| Boiling Point | 199-201 °C | |

| Computed LogP | -0.6337 | [4] |

| Topological Polar Surface Area (TPSA) | 52.57 Ų | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Rotatable Bonds | 3 | [4] |

| Storage Conditions | 4°C, protect from light | [4] |

Ionization Behavior (pKa): The Key to pH-Dependent Properties

The presence of both acidic (carboxylic acid) and basic (piperazine nitrogens) functional groups makes this compound an amphoteric, zwitterionic compound. It will possess at least two distinct pKa values corresponding to the protonation/deprotonation equilibria of these groups.

-

pKa₁ (Carboxylic Acid): Expected in the range of 2-5, typical for a propanoic acid derivative. Below this pH, the carboxyl group is protonated (-COOH).

-

pKa₂ & pKa₃ (Piperazine Nitrogens): Expected in the range of 7-10. The two nitrogens of the piperazine ring will have distinct pKa values. In this pH range and below, the nitrogens are protonated (-NH⁺-).

Understanding these pKa values is non-negotiable as they directly govern the molecule's charge state, which in turn dictates its aqueous solubility, lipophilicity (LogD), and interaction with biological targets.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for accurately determining pKa values.[7] It involves monitoring pH changes as a titrant (strong acid or base) is added to a solution of the analyte. The inflection points on the resulting titration curve correspond to the pKa values.

Methodology Rationale: This method provides a direct, high-precision measurement of the thermodynamic pKa. The use of a constant ionic strength background solution (0.15 M KCl) minimizes activity coefficient variations, ensuring the measured values are consistent and comparable.[8] Purging with nitrogen is crucial to eliminate dissolved CO₂, which can form carbonic acid and interfere with the titration of basic groups.[8]

Step-by-Step Protocol:

-

Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[8]

-

Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. A concentration of at least 10⁻⁴ M is required for sensitivity.[8]

-

Titrant Preparation: Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[8]

-

Ionic Strength Adjustment: Add 0.15 M potassium chloride (KCl) solution to the sample to maintain a constant ionic strength.[8]

-

Titration Setup:

-

Place 20 mL of the sample solution in a jacketed beaker maintained at 25°C.

-

Immerse the calibrated pH electrode and a magnetic stirrer.

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration.[8]

-

-

Titration Procedure:

-

Acidify the sample solution to ~pH 2.0 with 0.1 M HCl.

-

Titrate the solution by adding small, precise aliquots (e.g., 10-20 µL) of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12.0.[8]

-

-

Data Analysis:

-

Plot pH versus the volume of NaOH added.

-

Calculate the first and second derivatives of the titration curve to accurately identify the equivalence points.

-

The pH at the half-equivalence points corresponds to the pKa values.[9]

-

-

Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa with standard deviation.[8]

Workflow for pKa Determination:

Caption: Potentiometric titration workflow for pKa determination.

Lipophilicity (LogP & LogD): Predicting Membrane Permeability

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

LogP (Partition Coefficient): Represents the ratio of the concentration of the neutral species of a compound in an octanol/water mixture at equilibrium. The computationally derived LogP of -0.6337 suggests the neutral form is hydrophilic.[4]

-

LogD (Distribution Coefficient): Represents the partition ratio of all species (neutral and ionized) at a specific pH. For a zwitterionic molecule, LogD is highly pH-dependent. At physiological pH (~7.4), where the molecule may be partially or fully zwitterionic, its LogD will differ significantly from its LogP and will be at its minimum near the isoelectric point.

Experimental Protocol: LogD/LogP Determination by RP-HPLC

While the shake-flask method is traditional, reverse-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput, accurate, and material-sparing alternative for determining lipophilicity.[10][11] The method is based on the correlation between a compound's retention time on a C18 column and its known LogP value.

Methodology Rationale: This technique leverages the partitioning of the analyte between the hydrophobic stationary phase (emulating octanol) and the aqueous mobile phase. By running a series of calibration standards with known LogP values, a robust correlation can be established to determine the LogP of the unknown compound.[12] Measuring retention at various mobile phase pH values allows for the determination of LogD across a pH range.

Step-by-Step Protocol:

-

Standard Preparation: Prepare 1 mg/mL stock solutions in methanol of 5-7 calibration standards with known LogP values spanning a range (e.g., -1 to 4).

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

HPLC System:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a specific pH buffer (e.g., phosphate buffer for pH 7.4; acetate for pH 4.5).

-

Detector: UV/DAD detector set to an appropriate wavelength for the analyte.

-

-

LogP Determination:

-

To measure LogP, the mobile phase pH must be adjusted to ensure the compound is in its neutral form. For this compound, this is complex; therefore, LogD is measured, and LogP is extrapolated.

-

-

LogD (pH 7.4) Determination:

-

Equilibrate the column with a mobile phase buffered at pH 7.4.

-

Inject the calibration standards and record their retention times (t_R).

-

Inject the analyte and record its retention time.

-

Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Plot LogP of the standards versus their log(k').

-

Determine the LogD of the analyte at pH 7.4 by interpolating its log(k') value onto the calibration curve.

-

-

Repeat for other pH values (e.g., pH 3.0, pH 10.0) to build a LogD vs. pH profile.

Workflow for HPLC-based LogD Determination:

Caption: RP-HPLC workflow for LogD determination.

Aqueous Solubility

Aqueous solubility is a fundamental property affecting oral bioavailability and formulation strategies. For a zwitterionic compound, solubility is lowest at its isoelectric point (pI) and increases at pH values above or below the pKa range as the molecule becomes a charged salt.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the definitive technique for measuring thermodynamic equilibrium solubility.[13] It involves saturating a solvent with the compound and measuring the concentration of the dissolved analyte.

Methodology Rationale: This method measures the true equilibrium solubility, which is essential for pre-formulation and biopharmaceutical classification. Incubating for 24 hours ensures equilibrium is reached.[14] Using buffered solutions allows for the determination of the pH-solubility profile, which is critical for an ionizable compound.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a series of buffers at different, relevant pH values (e.g., 2.0, 4.5, 6.8, 7.4, 9.0).

-

Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of each buffer. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (25°C or 37°C) for 24-48 hours to reach equilibrium.[14][15]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.[14]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[15]

-

Quantification:

-

Prepare a calibration curve using standard solutions of the compound at known concentrations.

-

Analyze the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method like HPLC-UV or LC-MS.[14]

-

-

Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value.

Workflow for Shake-Flask Solubility Assay:

Caption: Shake-flask workflow for thermodynamic solubility.

Chemical Stability

The stability of a compound is crucial for its shelf-life, formulation, and interpretation of biological data. Piperazine derivatives can be susceptible to degradation.

-

Oxidative Stability: The nitrogen atoms in the piperazine ring can be susceptible to oxidation. It is advisable to keep the compound away from strong oxidizing agents.[16]

-

Thermal Stability: While piperazine itself shows good thermal resistance, derivatives can be less stable.[17] Phenyl piperazines, for example, show significant degradation after 6 months regardless of storage conditions (frozen, refrigerated, or room temperature).[18]

-

Solution Stability: Stability in solution, particularly in aqueous buffers used for assays, should be evaluated. Degradation pathways like hydrolysis can occur, and storing samples at room temperature should be avoided.[18][19] For optimal results, samples should be kept refrigerated or frozen, even for short periods.[18]

Recommendation: A formal stability study should be conducted, especially for long-term storage or use in formulations. This typically involves storing the compound under various conditions (temperature, humidity, light) and assaying its purity by HPLC at set time points.

Conclusion

This compound is a zwitterionic molecule whose physicochemical behavior is fundamentally governed by pH. Its ionization constants (pKa), pH-dependent lipophilicity (LogD), and pH-dependent aqueous solubility are the most critical parameters for scientists engaged in drug discovery and development. The computationally available data provides a preliminary overview, but for any serious research application, the experimental determination of these properties is essential. The protocols detailed in this guide for potentiometric titration, RP-HPLC-based lipophilicity measurement, and shake-flask solubility provide a robust framework for generating the high-quality, reliable data needed to advance scientific programs.

References

- UCHEM. (n.d.). Factory Wholesale Price this compound cas 27245-31-4.

- ChemScene. (n.d.). 27245-31-4 | this compound.

- Al-Asmari, A. I., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.

- CymitQuimica. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound | 27245-31-4.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Biosynce. (2025). What are the stability conditions of piperazine?.

- Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative.

- Stephens, S. J., & Jonich, M. J. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- NanoValid. (2016). Procedure for solubility testing of NM suspension.

- Avdeef, A., et al. (2000). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate.

- Donovan, S. F., & Pescatore, M. C. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.

- MedChemExpress. (n.d.). This compound.

- Lombardo, F., et al. (2002). Determination of logP coefficients via a RP-HPLC column. Google Patents.

- J&K Scientific. (n.d.). 3-(Piperazin-1-yl)-propionic acid, 98% | 27245-31-4.

- MedChemExpress. (n.d.). This compound Data Sheet.

Sources

- 1. myuchem.com [myuchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. jk-sci.com [jk-sci.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. enamine.net [enamine.net]

- 15. materialneutral.info [materialneutral.info]

- 16. biosynce.com [biosynce.com]

- 17. researchgate.net [researchgate.net]

- 18. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. isaacpub.org [isaacpub.org]

3-(Piperazin-1-yl)propanoic acid CAS number and synonyms

An In-Depth Technical Guide to 3-(Piperazin-1-yl)propanoic acid

Executive Summary

This compound, identified by CAS Number 27245-31-4, is a bifunctional organic compound that serves as a crucial building block in the fields of medicinal chemistry and drug development.[1] Its structure, which integrates a hydrophilic piperazine ring with a reactive propanoic acid tail, offers synthetic versatility. The piperazine moiety is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates, while the carboxylic acid provides a convenient handle for covalent modification, typically through amide bond formation. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, key applications, and essential safety and handling procedures for laboratory and research professionals.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research. This compound is commercially available from various suppliers, typically as a white crystalline solid with a purity of 98% or higher.[2][3]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 27245-31-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₄N₂O₂ | [5] |

| Molecular Weight | 158.20 g/mol | [6][5] |

| IUPAC Name | This compound | ChemScene[6] |

| Common Synonyms | 1-(2-Carboxyethyl)piperazine, 3-(1-piperazinyl)propanoic acid | [2][3] |

| InChI Key | RSEHHYMPNZWTGQ-UHFFFAOYSA-N | [3] |

| SMILES | O=C(O)CCN1CCNCC1 | [6] |

Table 2: Physicochemical and Computational Data

| Property | Value | Source |

| Physical Form | White crystalline solid | [2] |

| Purity | ≥95% - 98% | [2][3][6] |

| Boiling Point | 199-201 °C | [3] |

| Topological Polar Surface Area (TPSA) | 52.57 Ų | [6] |

| logP | -0.6337 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Storage Temperature | Ambient, or 4°C, protected from light | [3][6] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via a Michael addition reaction. This approach is efficient and leverages readily available starting materials. The causality behind this choice is the high nucleophilicity of the secondary amines in piperazine, which readily attack the electron-deficient β-carbon of an α,β-unsaturated carbonyl compound like acrylic acid.

Experimental Protocol: Michael Addition of Piperazine to Acrylic Acid

This protocol describes a standard, self-validating method for the synthesis. The key to ensuring a high yield of the desired mono-substituted product is the use of a significant molar excess of piperazine. This statistical control minimizes the formation of the di-substituted by-product, 2,2'-(piperazine-1,4-diyl)dipropanoic acid.

Step-by-Step Methodology:

-

Reactor Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5 equivalents) in water (200 mL). Stir until a homogenous solution is formed.

-

Reagent Addition: To the stirring solution, add acrylic acid (1 equivalent) dropwise over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary. The dropwise addition is critical to control the reaction rate and temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (acrylic acid) is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. The large excess of piperazine is removed by vacuum distillation. The remaining aqueous solution is then acidified to a pH of ~5-6 with hydrochloric acid. At this isoelectric point, the product has minimal solubility and will precipitate.

-

Purification: Collect the precipitated white solid by vacuum filtration and wash with cold ethanol to remove any remaining water-soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 50°C overnight to yield this compound as a white solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs for its ability to confer desirable physicochemical properties and engage in key binding interactions.[7][8] Piperazine derivatives are known to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anti-inflammatory effects.[8][9]

This compound acts as a bifunctional linker, enabling the conjugation of the piperazine core to other molecular fragments.

-

As a Scaffold: The piperazine nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets like G-protein coupled receptors (GPCRs) or ion channels.

-

As a Linker: The terminal carboxylic acid is a versatile functional group. It can be readily activated (e.g., with EDC/HOBt) to form stable amide bonds with primary or secondary amines on another molecule, effectively "linking" the piperazine moiety to a different pharmacophore. This is a cornerstone of combinatorial chemistry and fragment-based drug design.

Role as a Bifunctional Linker Diagram

Caption: Role as a linker in drug design.

This compound and its derivatives are key intermediates in the synthesis of more complex molecules, including novel antibacterial and antifungal agents and various pharmacologically active heterocycles.[10][11][12]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While not acutely toxic, this compound is an irritant and requires proper handling.[3]

Table 3: GHS Hazard Information

| Code | Hazard Statement | Signal Word | Pictogram |

| H315 | Causes skin irritation | Warning | GHS07 |

| H319 | Causes serious eye irritation | Warning | GHS07 |

| H335 | May cause respiratory irritation | Warning | GHS07 |

Source: Sigma-Aldrich[3]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust.[13][14]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety glasses or goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[13]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved dust respirator.

-

-

Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.[13][15]

Storage

-

Keep containers securely sealed when not in use to prevent moisture absorption.[13]

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[14]

-

Some suppliers recommend refrigerated storage (4°C) and protection from light to ensure long-term stability.[6]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, call a physician.[14]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician immediately.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and enabling tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and the pharmacological significance of its piperazine core make it an invaluable building block for constructing novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the research and development of next-generation pharmaceuticals.

References

-

UCHEM. Factory Wholesale Price this compound cas 27245-31-4. [Link]

-

PubChem. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet - Propanoic acid. [Link]

-

PubChem. 3-(3-Benzylpiperazin-1-YL)propanoic acid. [Link]

-

Loba Chemie. PROPIONIC ACID FOR SYNTHESIS - Safety Data Sheet. [Link]

-

National Institutes of Health (NIH). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. [Link]

- Google Patents.

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

PubMed Central. Design, synthesis, analgesic, antibacterial and docking studies of novel 8-piperazinylcaffeine carboxylate ionic liquids. [Link]

-

MDPI. Chemistry of Substituted Thiazinanes and Their Derivatives. [Link]

-

MDPI. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives.... [Link]

Sources

- 1. myuchem.com [myuchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 27245-31-4 [sigmaaldrich.com]

- 4. 3-PIPERAZIN-1-YL-PROPIONIC ACID | 27245-31-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, analgesic, antibacterial and docking studies of novel 8-piperazinylcaffeine carboxylate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. lobachemie.com [lobachemie.com]

A Spectroscopic Guide to 3-(Piperazin-1-yl)propanoic Acid: Unveiling the Molecular Architecture

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-(Piperazin-1-yl)propanoic acid (CAS No: 27245-31-4), a key building block in contemporary drug discovery and development.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between the spectral features and the molecular structure, this guide serves as a practical reference for the identification, characterization, and quality control of this important compound.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₁₄N₂O₂, is a bifunctional molecule incorporating a piperazine ring and a propanoic acid moiety.[1][3][4] This unique structural combination imparts versatile chemical properties, making it a valuable synthon in the synthesis of a wide array of biologically active molecules. The piperazine heterocycle is a common scaffold in medicinal chemistry, known to enhance pharmacokinetic properties, while the carboxylic acid group provides a convenient handle for further chemical modifications. A thorough understanding of its spectroscopic signature is paramount for ensuring its identity and purity in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperazine ring and the propanoic acid chain. The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-COOH (a) | ~ 2.5 - 2.8 | Triplet | 2H |

| -CH₂-N< (b) | ~ 2.7 - 3.0 | Triplet | 2H |

| Piperazine -CH₂- (c) | ~ 2.4 - 2.7 | Multiplet | 4H |

| Piperazine -CH₂- (d) | ~ 2.8 - 3.1 | Multiplet | 4H |

| -NH (piperazine) | Variable (Broad) | Singlet | 1H |

| -COOH | Variable (Broad) | Singlet | 1H |

Interpretation of the ¹H NMR Spectrum:

The causality behind these predicted shifts lies in the electronic environment of the protons. The protons at position (a) , adjacent to the electron-withdrawing carboxylic acid group, are expected to be deshielded and appear as a triplet due to coupling with the neighboring methylene protons at (b) . Similarly, the protons at (b) , alpha to the piperazine nitrogen, will also be deshielded and present as a triplet. The piperazine ring protons (c) and (d) are anticipated to show complex multiplets due to their diastereotopic nature and coupling with each other. The chemical shifts of the NH and COOH protons are highly dependent on the solvent and concentration due to hydrogen bonding and exchange phenomena, often appearing as broad singlets.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| -C OOH | ~ 175 - 180 |

| -C H₂-COOH | ~ 30 - 35 |

| -C H₂-N< | ~ 55 - 60 |

| Piperazine -C H₂- (adjacent to NH) | ~ 45 - 50 |

| Piperazine -C H₂- (adjacent to N-CH₂-) | ~ 50 - 55 |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum. The carbons of the propanoic acid chain and the piperazine ring will have distinct chemical shifts based on their proximity to the heteroatoms. The carbons directly attached to nitrogen atoms are significantly deshielded compared to typical alkane carbons.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis using the residual solvent peak as a secondary reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the amine functionalities.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | Stretching |

| N-H (Amine) | 3200-3500 | Medium, Broad | Stretching |

| C-H (Aliphatic) | 2850-3000 | Medium to Strong | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp | Stretching |

| C-N (Amine) | 1000-1250 | Medium | Stretching |

| C-O (Carboxylic Acid) | 1210-1320 | Medium | Stretching |

Interpretation of the IR Spectrum:

The most prominent feature will be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations. The sharp and intense C=O stretch is another key diagnostic peak for the carboxylic acid group. The N-H stretching of the secondary amine in the piperazine ring will appear as a medium, broad band. The presence of these key absorptions provides strong evidence for the molecular structure.

Experimental Protocol for IR Spectroscopy

The following protocol ensures the reliable acquisition of an IR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.

-

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used with the neat solid sample, which requires minimal sample preparation.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software will automatically perform the Fourier transform and background subtraction.

-

Analyze the resulting spectrum to identify the characteristic absorption bands.

-

Caption: Experimental workflow for IR analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Predicted Mass Spectrum

For this compound (Molecular Weight: 158.2 g/mol ), the mass spectrum will show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key m/z Values in the Mass Spectrum

| m/z | Proposed Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 113 | [M - COOH]⁺ |

| 85 | [Piperazine-CH₂]⁺ |

| 70 | [C₄H₈N]⁺ (from piperazine ring fragmentation) |

| 56 | [C₃H₆N]⁺ (from piperazine ring fragmentation) |

Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 158 confirms the molecular weight of the compound. The fragmentation pattern is expected to be dominated by the cleavage of the propanoic acid side chain and the fragmentation of the piperazine ring. The loss of the carboxyl group (-COOH, 45 Da) would lead to a fragment at m/z 113. The piperazine ring itself can undergo characteristic fragmentation, leading to ions at m/z 85, 70, and 56.

Experimental Protocol for Mass Spectrometry

A robust protocol is essential for obtaining a reproducible mass spectrum.

Step-by-Step Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile and more polar molecules, which is likely the better choice for this compound.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Caption: Experimental workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic data presented in this guide provide a detailed and self-consistent characterization of this compound. The predicted NMR, IR, and MS spectra, along with their interpretations, offer a robust framework for the unambiguous identification and quality assessment of this compound. The provided experimental protocols are designed to ensure the acquisition of high-quality, reliable data, which is fundamental to advancing research and development in the pharmaceutical and chemical sciences.

References

-

UCHEM. This compound cas 27245-31-4. [Link]

-

PubChem. 3-(piperidin-1-yl)propanoic acid hydrochloride. [Link]

-

PubChem. 3-[4-(Aminomethyl)piperazin-1-yl]propanoic acid. [Link]

-

PubChem. 3-(3-Benzylpiperazin-1-YL)propanoic acid. [Link]

-

PubChem. (S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride. [Link]

-

PubChem. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

-

University of Wisconsin - Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

Simon Fraser University Library. Spectral Database for Organic Compounds SDBS. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

DATACC. Spectral Database for Organic Compounds (SDBS). [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of Oregon. 13C NMR Chemical Shifts. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propanoic acid. [Link]

-

Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Doshi, G. M., et al. (2015). Structural elucidation of chemical constituents from Benincasa hispida seeds and Carissa congesta roots by gas chromatography: Mass spectroscopy. Pharmacognosy Research, 7(3), 284. [Link]

-

Schmid, S., et al. (2022). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Journal of Breath Research, 17(1), 016005. [Link]

Sources

The Piperazine Carboxylic Acid Scaffold: From Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents one of the most prolific "privileged scaffolds" in modern medicinal chemistry. Its unique physicochemical properties—modulating basicity, polarity, and aqueous solubility—combined with its synthetic tractability, have cemented its role as a cornerstone in drug discovery. This guide provides a comprehensive exploration of a key subclass: piperazine-based carboxylic acids. We will trace the historical evolution of these compounds, from their early serendipitous discovery as anthelmintics to their rational design as highly selective agents targeting a multitude of physiological pathways. This document details critical structure-activity relationships (SAR), provides validated experimental protocols for synthesis, and elucidates the underlying signaling mechanisms that govern their pharmacological effects. Through a blend of historical context and technical detail, this guide serves as an essential resource for professionals seeking to leverage this versatile scaffold in the development of next-generation therapeutics.

The Genesis of a Privileged Scaffold: A Historical Perspective

The journey of piperazine in medicine is a compelling narrative of chemical synthesis predating therapeutic application. Originally named for its structural similarity to piperidine, found in black pepper, piperazine itself is not a natural product. Its initial foray into the medical arena in the early 20th century was not as a therapeutic agent but as a proposed solvent for uric acid in the treatment of gout, an application that proved clinically unsuccessful despite promising in-vitro results.

The pivotal moment for piperazine arrived in 1953 with its introduction as a potent anthelmintic agent for treating parasitic worm infections. Often formulated as citrate or adipate salts to improve stability, piperazine's efficacy stems from its ability to paralyze parasites by acting as an agonist at their inhibitory GABA (γ-aminobutyric acid) receptors. This selective toxicity is due to differences between vertebrate and helminth GABA receptors, establishing a crucial early example of targeted pharmacology.

This initial success spurred decades of research, revealing the piperazine nucleus as a remarkably versatile scaffold. By functionalizing one or both of its nitrogen atoms, chemists unlocked a vast chemical space, leading to the development of blockbuster drugs across numerous therapeutic areas, including antipsychotics (e.g., clozapine), and antivirals. The strategic incorporation of a carboxylic acid moiety marked a significant evolutionary step, enhancing pharmacokinetic properties and enabling new interactions with biological targets. This guide will focus on this critical class of molecules.

Case Study: The Evolution of a Blockbuster Antihistamine - Cetirizine

The development of cetirizine is a classic example of "metabolite-based drug discovery" and showcases the power of iterative chemical refinement.

From First-Generation Sedation to Second-Generation Selectivity

The story begins with hydroxyzine , a first-generation antihistamine from the diphenylmethylpiperazine class. While effective, hydroxyzine's lipophilicity allowed it to readily cross the blood-brain barrier, leading to significant sedative side effects by interacting with central histamine H1 receptors.

In the 1980s, researchers at UCB (Union Chimique Belge) discovered that the major human metabolite of hydroxyzine was a carboxylic acid derivative. This metabolite, named cetirizine , was formed by the oxidation of the terminal primary alcohol of hydroxyzine. Crucially, the introduction of the polar carboxylic acid group drastically reduced its ability to penetrate the central nervous system. This led to a second-generation antihistamine with a vastly improved side-effect profile. Cetirizine was patented in 1983 and first approved for medical use in 1987.

Mechanism of Action: H1 Receptor Inverse Agonism

Cetirizine and its successors function as highly selective inverse agonists of the histamine H1 receptor. The H1 receptor, a G-protein coupled receptor (GPCR), is linked to the Gq/11 family of G-proteins. Upon activation by histamine, it triggers a signaling cascade that results in the classic symptoms of an allergic response.

As an inverse agonist, cetirizine binds to the H1 receptor and stabilizes it in an inactive conformation, reducing its basal activity even in the absence of histamine and effectively blocking the downstream signaling cascade.

Structure-Activity Relationship (SAR) and Chiral Refinement

Cetirizine is a racemic mixture. Further research revealed that the antihistaminic activity resides almost exclusively in the (R)-enantiomer, levocetirizine . Levocetirizine, first launched in 2001, exhibits approximately double the affinity for the H1 receptor compared to the racemic mixture. This is a prime example of chiral switching, a drug development strategy to improve a racemic drug's therapeutic profile.

The Strategic deployment of 3-(Piperazin-1-yl)propanoic Acid in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, present in over 100 FDA-approved drugs.[1][2] Its unique physicochemical properties, particularly the presence of two ionizable nitrogen atoms, grant it exceptional versatility as a pharmacophore, a bioisosteric replacement, and a structural linker.[2][3] This guide focuses on a key derivative, 3-(Piperazin-1-yl)propanoic acid, and its role as a strategic building block in drug discovery. We will dissect its core applications, from modulating pharmacokinetic profiles to enabling novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This document provides not only a theoretical framework but also actionable, field-proven experimental protocols to empower researchers in their application of this versatile scaffold.

The Piperazine Core: A Privileged Scaffold

The prevalence of the piperazine moiety in pharmaceuticals is no accident. Its six-membered heterocyclic structure offers a semi-rigid backbone that can pre-organize molecular architecture, a critical feature for optimizing ligand-target interactions.[4][5] The two nitrogen atoms, with pKa values typically around 5.4 and 9.7, allow for fine-tuning of a molecule's ionization state at physiological pH.[3] This directly impacts crucial drug-like properties:

-

Aqueous Solubility: The ability to form salts at one or both nitrogen atoms significantly enhances solubility, a common hurdle in drug development.[6]

-

Pharmacokinetic (PK) Profile: Modulating the basicity of the piperazine nitrogens can alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][7]

-

Target Engagement: The nitrogen atoms can act as hydrogen bond acceptors or donors, providing key interaction points within a biological target's binding site.

This compound extends this utility by introducing a carboxylic acid function via a flexible three-carbon tether. This provides a reactive handle for covalent attachment to other molecular fragments, making it an ideal linker component.

Core Application I: The pH-Responsive Linker in PROTACs

The advent of PROTACs has revolutionized therapeutic strategies by inducing targeted protein degradation instead of mere inhibition.[8] A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[8] The linker is not a passive spacer; it critically influences the formation and stability of the productive ternary complex (Target-PROTAC-E3 Ligase).[9]

The incorporation of a piperazine-containing moiety, such as this compound, into the linker offers distinct advantages:

-

Enhanced Solubility and Permeability: The basic nitrogen of the piperazine can be protonated in acidic organelles like the lysosome, which can aid in cellular trafficking and solubility without the entropic penalty of long, flexible PEG chains.[4][10]

-

Conformational Rigidity: The semi-rigid piperazine ring restricts the conformational freedom of the linker, which can help pre-organize the two ligands into an active conformation, improving the efficiency of ternary complex formation.[5][10]

-

Tunable Physicochemistry: The pKa of the piperazine ring is highly sensitive to its chemical environment.[8][9] Nearby electron-withdrawing groups, such as an amide bond formed from the propanoic acid moiety, can lower the pKa, providing a handle to finely tune the linker's protonation state and overall physicochemical properties.[9]

Core Application II: Bioisosteric Replacement and SAR

Bioisosterism—the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties—is a key strategy for lead optimization.[11] The piperazine ring itself is often used as a bioisostere, but it can also be the subject of replacement to overcome metabolic liabilities, such as oxidation by cytochrome P450 enzymes.[2][12]

The this compound scaffold provides a platform for systematic Structure-Activity Relationship (SAR) studies. By keeping the core constant and modifying the substituents on the distal nitrogen or the carboxylic acid, researchers can probe the chemical space to optimize potency, selectivity, and pharmacokinetic parameters.

Table 1: Representative SAR Data for Piperazine-Containing Compounds

| Compound/Series | Target/Assay | Key Structural Feature | Potency (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Compound 32 | Hsp90-Cdc37 Disruption | Piperazine amide at C29 of Celastrol | 4.71 µM | [13] |

| Compound 8 | Antiproliferative (PC3 cells) | Chalcone with N-aryl piperazine | 1.05 µM | [13] |

| Compound 9 | Telomerase Inhibition | Chromen-4-one with piperazine | 1.02 µM (HeLa) | [13] |

| Compound 29 | Antiproliferative (PC-3 cells) | AKBA with piperazine amide at C-24 | 0.04 µM | [13] |

| Compound 40 | Antiproliferative (HeLa cells) | Bergenin-triazole with piperazine | 1.33 µM | [13] |

| JH-LPH-06 | LpxH Inhibition | Sulfonyl piperazine with m-bromophenyl | ~74% inhibition @ 1 µM |[12] |

As demonstrated in Table 1, the incorporation of a piperazine moiety, often as part of a larger, more complex structure derived from a scaffold like this compound, consistently contributes to potent biological activity across a diverse range of targets.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are provided as self-validating systems for characterizing compounds containing the this compound moiety.

Synthesis of Methyl 3-(Piperazin-1-yl)propanoate

The synthesis of the core scaffold is foundational. The most efficient route is the aza-Michael addition of piperazine to methyl acrylate.[14] Subsequent hydrolysis yields the desired carboxylic acid.

-

Principle: To achieve selective mono-N-alkylation, an excess of piperazine or the use of a mono-protected piperazine (e.g., mono-Boc-piperazine) is crucial to minimize the formation of the di-substituted by-product.[14][15] The following protocol utilizes an excess of the nucleophile.

-

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (5.0 equivalents) in methanol.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add methyl acrylate (1.0 equivalent) dropwise to the stirred solution over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, remove the methanol under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel.

-

Hydrolysis (Optional): To obtain this compound, dissolve the purified methyl ester in a mixture of methanol and 1M NaOH. Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS). Neutralize the solution with 1M HCl to precipitate the product, which can then be collected by filtration.

-

pKa Determination by Potentiometric Titration

Understanding the ionization constant is critical for predicting a compound's behavior in biological systems.

-

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is measured as a function of the titrant volume. The pKa corresponds to the pH at the half-equivalence point.[3][9]

-

Step-by-Step Protocol:

-

Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[3][16]

-

Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water. Maintain a constant ionic strength using 0.15 M potassium chloride.[3][16] Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration: Place the sample solution on a magnetic stirrer and immerse the calibrated pH electrode.

-

Acidic pKa: Titrate with standardized 0.1 M HCl, recording the pH after each incremental addition until a stable, low pH is reached.

-

Basic pKa: Titrate a fresh sample solution with standardized 0.1 M NaOH until a stable, high pH is reached.[9]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve.

-

Human Liver Microsome (HLM) Stability Assay

This assay assesses a compound's susceptibility to Phase I metabolism, providing an estimate of its intrinsic clearance.[1][4]

-

Principle: The test compound is incubated with human liver microsomes and an NADPH-regenerating system. The disappearance of the parent compound over time is monitored by LC-MS/MS.[4][11]

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare an NADPH-regenerating system in phosphate buffer (100 mM, pH 7.4), containing MgCl₂, NADPН, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[4]

-

Microsome Preparation: Thaw pooled human liver microsomes and dilute to a final protein concentration of 0.4-0.5 mg/mL in the phosphate buffer.[1][4]

-

Incubation: Add the test compound (final concentration typically 1-2 µM) to the microsome solution and pre-warm to 37°C. Initiate the reaction by adding the NADPH-regenerating system.[4][5]

-

Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).

-

Quenching: Stop the reaction at each time point by adding a 3-5 fold volume of ice-cold acetonitrile containing an internal standard.[4]

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculation: Determine the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) from the rate of compound depletion.

-

P-glycoprotein (P-gp) Inhibition Assay

Piperazine derivatives can act as inhibitors of efflux pumps like P-gp, affecting the PK of co-administered drugs.[17]

-

Principle: This assay measures the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123, from cells that overexpress P-gp.[2][6] Increased intracellular fluorescence indicates P-gp inhibition.

-

Step-by-Step Protocol:

-

Cell Seeding: Seed P-gp overexpressing cells (e.g., MDR1-MDCK or MCF7R) in a 96-well black, clear-bottom plate to achieve confluence on the day of the assay.[2][6]

-

Compound Incubation: Wash cells with warm buffer (e.g., PBS or HBSS). Add medium containing various concentrations of the test compound. Include a vehicle control and a positive control inhibitor (e.g., Verapamil). Pre-incubate for 30-60 minutes at 37°C.[2]

-

Substrate Loading: Add the P-gp substrate, Rhodamine 123 (typically 5 µM final concentration), to all wells.[6]

-

Efflux: Incubate for a defined period (e.g., 30-60 minutes) to allow for substrate uptake and efflux.

-

Measurement: Wash the cells thoroughly with cold buffer to remove extracellular dye. Lyse the cells and measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~530 nm).[2]

-

Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value by plotting percent inhibition against compound concentration.

-

Conclusion and Future Outlook

This compound is more than just a chemical building block; it is a strategic tool for imparting desirable drug-like properties into novel therapeutic agents. Its inherent physicochemical characteristics—tunable basicity, enhanced solubility, and semi-rigid conformation—make it an invaluable component for linker design in advanced modalities like PROTACs and for systematic lead optimization via bioisosteric replacement and SAR studies. The robust experimental protocols detailed herein provide a validated framework for researchers to reliably synthesize and characterize new chemical entities based on this versatile scaffold. As medicinal chemistry continues to tackle increasingly complex biological targets, the rational deployment of privileged structures like this compound will remain critical to the design and development of the next generation of medicines.

References

-

AxisPharm Laboratories. Microsomal Stability Assay & Protocol. [Link]

-

protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. PMC - NIH. [Link]

-

ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

-

Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PMC - PubMed Central. [Link]

-

Semantic Scholar. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. [Link]

-

ResearchGate. Structure-activity relationship of piperazine-linked aminopyridine 6. [Link]

-

REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

-

PubMed. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

PubMed. Flow cytometric analysis of P-glycoprotein function using rhodamine 123. [Link]

-

ResearchGate. Representative molecular structures and IC50 values of arylpiperazine derivatives. [Link]

-

PubMed. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). [Link]

-

University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

-

MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

-

MDPI. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

- Google Patents.

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]

-

ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]

-

ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]

-

MDPI. Synthesis, Characterization, and Adhesion on Galvanized Steel of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. NIH. [Link]

-

ResearchGate. Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. [Link]

- Google Patents.

-

Journal of Chinese Pharmaceutical Sciences. Synthetic strategies for piperazine derivatives. [Link]

- Google Patents.

-

PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. benchchem.com [benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. enamine.net [enamine.net]

- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Piperazin-1-yl)propanoic Acid as a PROTAC Linker